molecular formula C12H15N3O2 B13599382 3-(2,4-Dimethoxyphenyl)-1-methyl-1h-pyrazol-5-amine

3-(2,4-Dimethoxyphenyl)-1-methyl-1h-pyrazol-5-amine

Cat. No.: B13599382
M. Wt: 233.27 g/mol
InChI Key: VFHDRRAPLGTARI-UHFFFAOYSA-N
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Description

3-(2,4-Dimethoxyphenyl)-1-methyl-1h-pyrazol-5-amine is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a 2,4-dimethoxyphenyl group and a methyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dimethoxyphenyl)-1-methyl-1h-pyrazol-5-amine typically involves the reaction of a suitable chalcone with hydrazine derivatives. One common method involves the condensation of 2,4-dimethoxyacetophenone with hydrazine hydrate in the presence of an acid catalyst, such as glacial acetic acid. The reaction is usually carried out under reflux conditions in ethanol as the solvent. The resulting product is then purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dimethoxyphenyl)-1-methyl-1h-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(2,4-Dimethoxyphenyl)-1-methyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological target and the context of its application .

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-Dimethoxyphenyl)-1-methyl-1h-pyrazol-5-amine: Similar structure but with different substitution pattern on the phenyl ring.

    1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: Contains a triazole ring instead of a pyrazole ring.

    N-2,4-Dimethoxyphenyl dithiolopyrrolone derivatives: Different core structure but similar substitution pattern on the phenyl ring

Uniqueness

3-(2,4-Dimethoxyphenyl)-1-methyl-1h-pyrazol-5-amine is unique due to its specific substitution pattern and the presence of both methoxy and amino groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H15N3O2

Molecular Weight

233.27 g/mol

IUPAC Name

5-(2,4-dimethoxyphenyl)-2-methylpyrazol-3-amine

InChI

InChI=1S/C12H15N3O2/c1-15-12(13)7-10(14-15)9-5-4-8(16-2)6-11(9)17-3/h4-7H,13H2,1-3H3

InChI Key

VFHDRRAPLGTARI-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=C(C=C(C=C2)OC)OC)N

Origin of Product

United States

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